molecular formula C16H18O6S B160617 Bis[4-(2-hydroxyethoxy)phenyl] sulfone CAS No. 27205-03-4

Bis[4-(2-hydroxyethoxy)phenyl] sulfone

Cat. No.: B160617
CAS No.: 27205-03-4
M. Wt: 338.4 g/mol
InChI Key: UTNSTOOXQPHXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(2-hydroxyethoxy)phenyl] sulfone is an organic compound with the molecular formula C16H18O6S. It is a white to almost white powder or crystalline solid. This compound is known for its high thermal stability and resistance to oxidation, making it valuable in various industrial applications .

Scientific Research Applications

Bis[4-(2-hydroxyethoxy)phenyl] sulfone has a wide range of applications in scientific research:

Safety and Hazards

Bis[4-(2-hydroxyethoxy)phenyl] sulfone may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[4-(2-hydroxyethoxy)phenyl] sulfone can be synthesized through the reaction of 4-(2-hydroxyethoxy)phenol with sulfuryl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2-hydroxyethoxy)phenyl] sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl] sulfone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfone group can participate in polar interactions. These interactions contribute to the compound’s stability and reactivity in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(2-hydroxyethoxy)phenyl] sulfone is unique due to its combination of hydroxyl and sulfone groups, which impart high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring durable and stable materials .

Properties

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNSTOOXQPHXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)S(=O)(=O)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84241-92-9
Record name Poly(oxy-1,2-ethanediyl), α,α′-(sulfonyldi-4,1-phenylene)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84241-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70181678
Record name 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27205-03-4
Record name 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27205-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Sulphonylbis(4,1-phenyleneoxy))bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27205-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[sulphonylbis(4,1-phenyleneoxy)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Reactant of Route 6
Reactant of Route 6
Bis[4-(2-hydroxyethoxy)phenyl] sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.